molecular formula C12H16N2O2 B14119443 Benzyl 2-amino-2-(azetidin-3-yl)acetate

Benzyl 2-amino-2-(azetidin-3-yl)acetate

Cat. No.: B14119443
M. Wt: 220.27 g/mol
InChI Key: XONHPXARMWRCEV-UHFFFAOYSA-N
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Description

3-(CBZ-AMINOmethyl)AZETIDINE, also known as benzyl 3-azetidinylmethylcarbamate, is a nitrogen-containing heterocyclic compound. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CBZ-AMINOmethyl)AZETIDINE typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method includes the use of benzyl chloroformate to protect the amine group, followed by cyclization to form the azetidine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for 3-(CBZ-AMINOmethyl)AZETIDINE are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(CBZ-AMINOmethyl)AZETIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to azetidine oxides, while substitution reactions can yield a variety of azetidine derivatives with different functional groups .

Scientific Research Applications

3-(CBZ-AMINOmethyl)AZETIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with these targets, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug development, where the compound’s derivatives are designed to selectively target and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(CBZ-AMINOmethyl)AZETIDINE is unique due to its specific structure, which combines the azetidine ring with a protected amine group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 2-amino-2-(azetidin-3-yl)acetate

InChI

InChI=1S/C12H16N2O2/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2

InChI Key

XONHPXARMWRCEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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